![molecular formula C22H30N2O3S B2519386 N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 880414-38-0](/img/structure/B2519386.png)
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the endocannabinoid transporter, which makes it an attractive candidate for research in the field of pain management and neuroprotection.
Mécanisme D'action
The mechanism of action of AM404 involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that binds to the CB1 receptor, which is involved in the modulation of pain perception. The increased levels of anandamide produced by AM404 lead to the activation of the CB1 receptor, which results in analgesic effects.
Biochemical and Physiological Effects:
AM404 has been shown to produce a range of biochemical and physiological effects in animal models of pain and neuroinflammation. Studies have demonstrated that AM404 can reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for lab experiments, including its high potency and selectivity for the endocannabinoid transporter. However, the limitations of AM404 include its poor solubility in water and its potential for non-specific effects on other transporters.
Orientations Futures
There are several future directions for research on AM404, including its potential therapeutic applications in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, research could focus on the development of more potent and selective inhibitors of the endocannabinoid transporter, which could lead to the development of more effective treatments for pain management and neuroprotection.
Conclusion:
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the field of pain management and neuroprotection. The compound's mechanism of action involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. While there are limitations to the use of AM404 in lab experiments, its potential for future research and development is promising.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction of 1-adamantylmethylamine with 2-chloro-N-(2-phenylethyl)acetamide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential therapeutic applications in the field of pain management, neuroprotection, and neuroinflammation. Studies have shown that AM404 can inhibit the uptake of the endocannabinoid anandamide, which leads to an increase in the levels of this endogenous cannabinoid in the brain. This increase in anandamide levels has been shown to produce analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-24(28(26,27)8-7-17-5-3-2-4-6-17)15-21(25)23-16-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,18-20H,9-16H2,1H3,(H,23,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVQJAOBRODIE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)
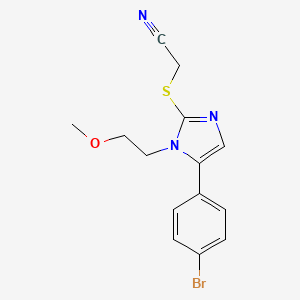
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)
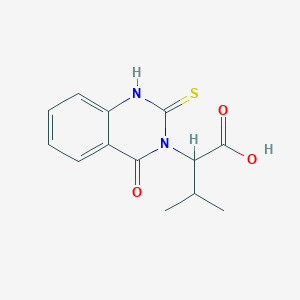


![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
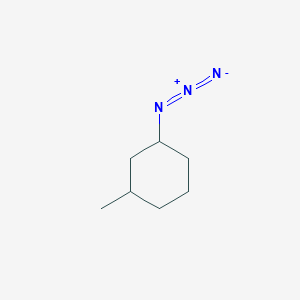
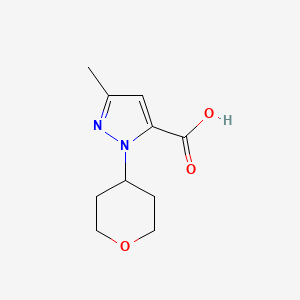
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
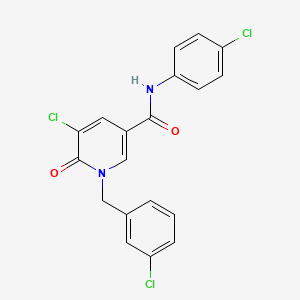
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
